molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

Chlorosulfonic acid

Cat. No.: B046556
CAS No.: 7790-94-5
M. Wt: 116.53 g/mol
InChI Key: XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Description

Chlorosulfonic acid, also known as sulfurochloridic acid, is an inorganic compound with the formula HSO₃Cl. It is a colorless, hygroscopic liquid that is a powerful lachrymator. This compound is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds. It was first prepared by Williamson in 1854 by the action of phosphorus pentachloride on concentrated sulfuric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:

Industrial Production Methods: The industrial synthesis of this compound typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Chlorosulfonic acid is primarily utilized as a sulfonating agent in organic synthesis. It reacts with various organic compounds to introduce sulfonic acid groups, enhancing their properties for further reactions.

Table 1: Key Reactions Involving this compound

Compound Type Reaction Type Product Application
Aliphatic CompoundsSulfonationAlkyl SulfonatesSurfactants, detergents
Aromatic CompoundsChlorosulfonationAromatic SulfonatesDyes, pigments
AlcoholsSulfationSulfated AlcoholsPlasticizers
AminesSulfamationSulfonamidesPharmaceuticals

This compound's ability to react with both aliphatic and aromatic compounds makes it invaluable in producing intermediates for various industrial applications, such as detergents and dyes .

Pharmaceutical Industry

In pharmaceuticals, this compound is essential for synthesizing active pharmaceutical ingredients (APIs). It is particularly significant in producing sulfonamides and benzothiadiazines, which are used as anti-infectives and diuretics, respectively.

Case Study: Synthesis of Sulfonamides

A study demonstrated that this compound is used in the synthesis of sulfonamides through a controlled reaction with amines. The process yields high purity products suitable for medicinal applications .

Agriculture

This compound plays a role in agricultural chemistry, particularly in the formulation of herbicides and pesticides. It is employed to modify surfactants that enhance the efficacy of these agrochemicals.

Applications:

  • Surfactants : Used in formulations to improve the wetting and spreading properties of herbicides.
  • Fertilizers : Acts as a catalyst in the production of certain fertilizers .

Materials Science

In materials science, this compound is utilized for functionalizing materials, especially in the production of two-dimensional (2D) materials such as graphene and carbon nanotubes.

Table 2: Applications in Materials Science

Material Type Application Process Description
GrapheneMembrane productionFunctionalization with CSA
Carbon NanotubesCoatings and filmsSuperacid processing

A notable application involves using this compound to intercalate and functionalize graphene oxide, enhancing its compatibility with various solvents for membrane applications .

Environmental Applications

This compound has also been explored for environmental applications, particularly in wastewater treatment processes. Its ability to modify organic compounds can lead to improved biodegradability and reduced toxicity.

Case Study: Wastewater Treatment

Research indicates that chlorosulfonation can enhance the breakdown of persistent organic pollutants (POPs) in wastewater, making it a potential tool for environmental remediation efforts .

Mechanism of Action

Chlorosulfonic acid exerts its effects primarily through its strong acidic and chlorinating properties. It acts as a sulfonating agent by introducing sulfonic acid groups into organic molecules. The mechanism involves the formation of a tetrahedral intermediate, which then undergoes various transformations depending on the reaction conditions .

Comparison with Similar Compounds

Biological Activity

Chlorosulfonic acid (ClSO₃H) is a highly reactive chemical compound primarily utilized in the synthesis of sulfonamides and other pharmaceuticals. Its biological activity is of interest due to its potential applications in medicinal chemistry and its effects on biological systems. This article explores the biological activity of this compound, including its immunomodulatory effects, toxicity, and implications for drug development.

This compound is a colorless to straw-colored liquid with a pungent odor. It is known for its strong acidity and reactivity, particularly as a sulfonating agent in organic synthesis. The compound's structure consists of a sulfonyl group (SO₂) bonded to a chlorine atom, which contributes to its unique reactivity profile.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Immunomodulatory Effects : Studies have shown that this compound can enhance the immunological activity of modified polysaccharides. For example, sulfation using this compound has been reported to improve the antitumor activity of certain compounds by promoting T-lymphocyte proliferation and increasing cytokine production such as IL-2 and IFN-γ .
  • Toxicity and Irritation : this compound is highly corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Acute exposure can lead to symptoms such as coughing, wheezing, and pulmonary edema . The inhalation LC₅₀ values indicate significant toxicity, with reported values of 38.5 mg/m³ for rats over four hours .

1. Immunomodulatory Activity Enhancement

A study evaluated the immunomodulatory effects of sulfated polysaccharides modified using this compound. The research demonstrated that the sulfated derivatives exhibited enhanced NK cell activity and promoted T-cell proliferation in mouse splenocytes. The optimal conditions for modification involved a this compound to pyridine ratio of less than 1:2.5, yielding a product with significant immunological benefits .

Modification RatioYield (%)T-Cell Proliferation (Relative Increase)Cytokine Production (pg/mL)
1:251.5150%IL-2: 200, IFN-γ: 300
1:345.0120%IL-2: 180, IFN-γ: 250

2. Toxicological Studies

Research on the toxicological effects of this compound has highlighted its corrosive nature. Inhalation studies revealed that exposure could lead to severe respiratory issues and potential long-term damage to lung function. The acute toxicity data suggest that even low concentrations can result in significant health risks .

Exposure TypeLC₅₀ (mg/m³)Symptoms Observed
Inhalation (Mouse)52Coughing, respiratory distress
Inhalation (Rat)38.5Pulmonary edema, irritation of respiratory tract

Research Findings

Recent studies have focused on the modification of various substrates using this compound to enhance their biological properties:

  • Sulfonation Reactions : this compound has been effectively used in sulfonation reactions to modify zeolites for improved catalytic activity in organic reactions . These modifications have implications for environmental applications such as pollutant removal.
  • Pharmaceutical Applications : this compound serves as a critical reagent in the synthesis of sulfonamide antibiotics and other medicinal compounds, highlighting its importance in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing chlorosulfonic acid derivatives in catalytic applications?

  • Methodological Answer : To synthesize silica-bonded S-sulfonic acid (SBSSA), react 3-mercaptopropylsilica (MPS) with this compound in chloroform under inert conditions. Purify the product via vacuum filtration and wash with anhydrous solvents. Characterize using Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonic group incorporation, elemental analysis for sulfur content, and nitrogen adsorption-desorption isotherms for surface area quantification. SBSSA has been validated as a catalyst for synthesizing quinoxaline derivatives at room temperature, achieving yields >85% .

Q. How should researchers safely handle this compound in laboratory settings, considering its corrosive and reactive nature?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use neoprene gloves (Class B/C chemical resistance), face shields, and acid-resistant aprons.
  • Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl/SO₃ fumes.
  • Storage : Store in glass or PTFE containers under dry inert gas (e.g., argon). Avoid contact with water, amines, or metals (e.g., aluminum) due to violent exothermic reactions .
  • Spill Mitigation : Neutralize spills with dry sodium bicarbonate or calcium oxide; never use water .

Q. What experimental protocols are essential for measuring the acid strength of this compound when supported on inorganic oxides?

  • Methodological Answer : Immerse inorganic oxides (e.g., SiO₂, TiO₂, Al₂O₃) in this compound under controlled humidity. Measure acid strength via Hammett acidity function (H₀) using indicator dyes (e.g., nitrobenzene derivatives). For example:

Oxide SupportBasicity (δ⁻)H₀ Range
SiO₂-0.23-11.5 < H₀ ≤ -10.8
TiO₂-0.27-9.3 < H₀ ≤ -9.0
Al₂O₃-0.36-9.3 < H₀ ≤ -9.0
Higher oxide basicity reduces proton availability, lowering acid strength. Validate with pyridine-adsorption FTIR to distinguish Brønsted vs. Lewis acid sites .

Advanced Research Questions

Q. How can this compound be optimized as a solvent for dispersing carbon nanotubes (CNTs), and what analytical techniques validate individual nanotube dispersion?

  • Methodological Answer :

  • Dispersion Protocol : Use this compound at concentrations >0.1 wt% CNTs under shear mixing (10,000 rpm for 1 hr). The acid acts as an athermal solvent, dissolving CNTs as individuals via protonation-driven electrostatic repulsion .
  • Validation : Employ cryogenic transmission electron microscopy (cryo-TEM) by flash-freezing the solution in liquid ethane. This preserves the dispersed state, confirming individual nanotubes (no bundling). Complementary small-angle X-ray scattering (SAXS) quantifies dispersion homogeneity .

Q. What mechanistic insights explain the role of this compound in sulfonation reactions, particularly regarding reaction kinetics and intermediate species?

  • Methodological Answer :

  • Kinetic Studies : Monitor sulfonation of aromatic compounds (e.g., benzene derivatives) using in-situ UV-Vis spectroscopy to track intermediate formation (e.g., Wheland intermediates). Rate constants (k) follow pseudo-first-order kinetics under excess acid conditions.
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies proton transfer steps. Density functional theory (DFT) simulations reveal transition-state stabilization via H-bonding between the sulfonic group and substrate .

Q. How do variations in reaction conditions (e.g., temperature, stoichiometry) influence the synthesis of sulfonated polymers using this compound?

  • Methodological Answer :

  • Experimental Design : Vary temperature (0–50°C), acid-to-monomer ratio (1:1 to 5:1), and reaction time (1–24 hrs). For sulfonated polystyrene, optimize at 25°C with a 3:1 molar ratio (acid:monomer) for 6 hrs to achieve 90% sulfonation.
  • Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution and ¹H NMR to quantify sulfonation degree (integration of aromatic vs. sulfonic protons). Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition >200°C .

Properties

IUPAC Name

sulfurochloridic acid
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InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)Cl
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Molecular Formula

ClHO3S, Array, ClSO3H
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DSSTOX Substance ID

DTXSID1029706
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Molecular Weight

116.53 g/mol
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Physical Description

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C
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Solubility

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction
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Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75
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Vapor Density

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133
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Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQUID

CAS No.

7790-94-5
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Melting Point

-112 °F (USCG, 1999), -80 °C
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Synthesis routes and methods

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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